Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide
Description
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is a conjugated imine derivative featuring a phenyl group, a propenyl substituent, and an N-oxide functional group. The compound’s structure combines aromaticity (via the phenyl rings) with the electron-deficient nature of the N-oxide moiety, which influences its reactivity and intermolecular interactions.
Properties
CAS No. |
805260-24-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-phenyl-N-(3-phenylprop-2-enyl)methanimine oxide |
InChI |
InChI=1S/C16H15NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2 |
InChI Key |
KWTIICKXEDUGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide typically involves the reaction of aniline derivatives with appropriate aldehydes or ketones, followed by oxidation. One common method includes the condensation of aniline with cinnamaldehyde to form the intermediate Schiff base, which is then oxidized using hydrogen peroxide or other oxidizing agents to yield the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide moiety. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Biological Activity
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a phenyl group attached to an alkene moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of antioxidant and anti-inflammatory effects. The following sections detail specific findings from recent studies.
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant activity . In vitro assays demonstrated its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. For instance, a study reported that at a concentration of 100 μM, the compound showed an antioxidant capacity comparable to established antioxidants such as Trolox, with a radical-scavenging activity measured at 58% .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . It was found to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. The IC50 value for LOX inhibition was reported at 38 µM, indicating significant potential for therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The presence of multiple aromatic rings contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : By inhibiting LOX, the compound can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation.
Case Studies and Experimental Findings
Several experimental studies have focused on evaluating the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
